molecular formula C8H15ClO2S B2599254 3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride CAS No. 2008796-12-9

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride

Cat. No.: B2599254
CAS No.: 2008796-12-9
M. Wt: 210.72
InChI Key: MCOVYWLHGQDJGS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride (CAS 2008796-12-9) is a specialized organic building block with the molecular formula C8H15ClO2S and a molecular weight of 210.72 . As a sulfonyl chloride, it is a highly reactive reagent primarily used in synthetic chemistry to introduce the sulfonyl group into target molecules. This compound is valued for its unique structure, featuring a cyclopropyl moiety adjacent to a tertiary carbon, which may impart steric and electronic constraints useful in the development of novel molecular architectures. Researchers utilize this reagent predominantly as a key intermediate in nucleophilic substitution reactions, particularly in the synthesis of sulfonamide derivatives for pharmaceutical and agrochemical research . Its application is essential in medicinal chemistry for creating compound libraries and in the development of active pharmaceutical ingredients (APIs), such as in the synthesis pathway of complex molecules like dicyclomine, a muscarinic antagonist . The compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, as indicated by its GHS pictogram. It is typically available for cold-chain transportation to ensure stability .

Properties

IUPAC Name

3-cyclopropyl-3-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOVYWLHGQDJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)Cl)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 3-Cyclopropyl-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyclopropyl-3-methylbutane-1-sulfonic acid+SOCl23-Cyclopropyl-3-methylbutane-1-sulfonyl chloride+SO2+HCl\text{3-Cyclopropyl-3-methylbutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Cyclopropyl-3-methylbutane-1-sulfonic acid+SOCl2​→3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Enzymes

One significant application of 3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride is in the development of inhibitors for specific enzymes, notably BACE1 (Beta-site APP Cleaving Enzyme 1). BACE1 is a key target in Alzheimer's disease research, as it plays a crucial role in the production of amyloid-beta peptides. The compound has been utilized to synthesize high-affinity BACE1 inhibitors that do not readily cross the blood-brain barrier, making them potentially safer for therapeutic use .

1.2. Synthesis of Sulfonamides

The compound serves as a precursor for synthesizing sulfonamide derivatives, which are essential in drug discovery. Sulfonamides exhibit a wide range of biological activities, including antibacterial and anti-inflammatory effects. The synthesis process typically involves the reaction of this compound with various amines to form sulfonamides that can be further modified for enhanced efficacy .

Synthetic Methodologies

2.1. Versatile Building Block

This compound is recognized as a versatile building block for constructing complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce various functional groups into the molecular framework, facilitating the development of novel compounds with desired properties .

2.2. Environmental Considerations in Synthesis

Recent studies have focused on optimizing the synthesis of cyclopropyl sulfonamide derivatives using this compound while minimizing environmental impact. Alternative methods have been proposed that avoid hazardous reagents and reduce waste generation during the synthesis process, aligning with green chemistry principles .

The ongoing research into this compound suggests its potential as a key player in drug development and organic synthesis. Its applications in creating effective enzyme inhibitors and biologically active compounds highlight its significance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-Toluenesulfonyl chloride): A widely used sulfonyl chloride with a toluene group.

The uniqueness of this compound lies in its cyclopropyl and methyl groups, which impart specific reactivity and properties that are different from other sulfonyl chlorides.

Biological Activity

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₅ClO₂S
  • Molecular Weight : 194.73 g/mol
  • Structure : Characterized by a cyclopropyl group attached to a sulfonyl chloride moiety, contributing to its reactivity and potential biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows it to inhibit specific enzymes and alter cellular pathways.

Target Enzymes

  • Proteases : Inhibition of serine proteases has been noted, which can affect various physiological processes including inflammation and immune response.
  • Kinases : Potential inhibition of kinase activity, impacting cell signaling pathways crucial for proliferation and survival.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

Anticancer Properties

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The sulfonyl group may interact with cellular targets involved in cell cycle regulation and apoptosis.

Pharmacological Properties

PropertyDescription
Solubility Moderate solubility in organic solvents
Stability Stable under acidic conditions; hydrolyzes in water
Bioavailability Dependent on formulation; potential for modification to enhance absorption

Case Studies

  • Inhibition of BACE1 : A study demonstrated that derivatives of sulfonyl chlorides, including related compounds, effectively inhibited BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is a target in Alzheimer's disease research. The sulfonyl group was critical for binding affinity and inhibitory potency .
  • Cytotoxicity in Cancer Cells : A series of experiments highlighted the cytotoxic effects of sulfonyl chlorides on various cancer cell lines. These studies revealed that the compound could induce cell death via both intrinsic and extrinsic apoptotic pathways, making it a candidate for further investigation as an anticancer agent .
  • Antimicrobial Efficacy : Research has shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial metabolic processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclopropyl-3-methylbutane-1-sulfonyl chloride, and what factors influence reaction yield?

  • Methodological Answer : The synthesis typically involves sulfonation of the corresponding thiol precursor followed by chlorination. For analogous sulfonyl chlorides (e.g., benzenesulfonyl derivatives), reactions are conducted under inert atmospheres (N₂/Ar) using solvents like dichloromethane or chloroform to minimize hydrolysis . Key factors affecting yield include:

  • Temperature control : Excess heat may lead to decomposition; optimal ranges are 0–25°C.
  • Chlorinating agents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common, with molar ratios critical to avoid side reactions.
  • Purification : Recrystallization (e.g., hexane/ethyl acetate) or column chromatography (silica gel, 5–10% EtOAc in hexane) ensures high purity (>95%) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : This compound is moisture-sensitive. Storage recommendations include:

  • Temperature : –20°C in sealed, argon-flushed vials.
  • Desiccants : Use molecular sieves (3Å) in storage containers.
  • Handling : Conduct reactions under anhydrous conditions (glovebox/Schlenk line). Hydrolysis products (e.g., sulfonic acids) can be monitored via FT-IR (loss of S=O stretching at ~1370 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the reactivity of sulfonyl chlorides in nucleophilic substitution reactions compared to linear or aromatic analogs?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance and electronic effects:

  • Steric effects : Bulky substituents reduce accessibility of the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Compare with 4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride (), where trifluoromethyl groups enhance electrophilicity but reduce steric bulk.
  • Electronic effects : Cyclopropane’s ring strain increases electron density at the sulfur center, potentially accelerating reactions with soft nucleophiles (e.g., thiols). Contrast with 3-tert-butylcyclobutane-1-sulfonyl chloride (), where tert-butyl groups provide steric shielding without significant electronic modulation .
    • Experimental validation : Kinetic studies (e.g., UV-Vis monitoring of reaction rates) under standardized conditions (25°C, DCM) can quantify these effects.

Q. What strategies can resolve contradictions in reported catalytic efficiencies for sulfonamide formation using this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states but may hydrolyze the sulfonyl chloride. Use low-polarity solvents (toluene) with rigorous drying.
  • Catalyst selection : Tertiary amines (e.g., DMAP) vs. inorganic bases (K₂CO₃) alter reaction pathways. For example, DMAP may induce side reactions with cyclopropane rings.
  • Data reconciliation : Systematic screening via DOE (Design of Experiments) with variables like solvent, base, and temperature can identify optimal conditions .

Methodological Recommendations

  • Contradiction Analysis : When literature reports conflicting data (e.g., reaction yields), replicate experiments with strict control of humidity, solvent purity, and stoichiometry.
  • Advanced Applications : Use this compound as a sterically hindered sulfonating agent in peptide modifications (e.g., cysteine-specific labeling) to study protein conformational changes .

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